An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid: From Chemical Structure to Therapeutic Potential
An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid: From Chemical Structure to Therapeutic Potential
Introduction: A Chiral Building Block of Growing Importance
(R)-3-Amino-2-methylpropanoic acid, a chiral non-proteinogenic β-amino acid, has emerged from relative obscurity to become a molecule of significant interest to the scientific community.[1] Its unique structural features and compelling biological activities have positioned it as a valuable chiral building block in pharmaceutical synthesis and a key player in metabolic regulation.[1] This guide provides a comprehensive technical overview of (R)-3-Amino-2-methylpropanoic acid, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore synthetic and analytical methodologies, and illuminate its profound biological significance, particularly its role as the myokine β-aminoisobutyric acid (BAIBA).
This molecule is known by several synonyms, which are often used interchangeably in scientific literature. Understanding these is crucial for effective literature searching and communication.
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Systematic IUPAC Name : (2R)-3-amino-2-methylpropanoic acid[2][3]
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Common Names : D-β-Aminoisobutyric acid (D-BAIBA), (R)-β-Aminoisobutyric acid, (-)-β-Aminoisobutyric acid[2]
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CAS Registry Number : 2140-95-6[3]
As a β-amino acid, the amino group is attached to the second carbon atom (the beta-carbon) from the carboxyl group, a structural feature that imparts distinct conformational properties and resistance to peptidases compared to its α-amino acid counterparts.[2] This stability is a highly desirable trait in the design of novel therapeutics.
Part 1: Physicochemical and Structural Characteristics
The precise three-dimensional arrangement of (R)-3-Amino-2-methylpropanoic acid is fundamental to its utility in asymmetric synthesis and its specific interactions with biological systems.
Chemical Structure
The molecule consists of a propanoic acid backbone with a methyl group and an amino group. The chirality arises from the stereocenter at the C-2 carbon, with the "(R)" designation defined by the Cahn-Ingold-Prelog priority rules.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are critical for predicting its behavior in various chemical and biological environments, from reaction solvents to physiological media.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₂ | PubChem[2][3] |
| Molecular Weight | 103.12 g/mol | PubChem[2][3] |
| Appearance | White powder/crystal | ChemBK[4], PubChem[3] |
| Water Solubility | 367 g/L (Predicted) | FooDB[2] |
| logP | -2.6 to -3.0 (Predicted) | FooDB[2], PubChem[3] |
| pKa (Strongest Acidic) | 4.17 (Predicted) | FooDB[2] |
| pKa (Strongest Basic) | 10.32 (Predicted) | FooDB[2] |
| Polar Surface Area | 63.32 Ų | FooDB[2], PubChem[3] |
| Melting Point | ~181-247 °C (estimate for racemic) | ChemBK[4] |
Part 2: Synthesis and Stereochemical Control
The enantiopure synthesis of (R)-3-Amino-2-methylpropanoic acid is a critical challenge, as stereochemistry dictates biological activity. Several strategies have been developed to achieve high enantiomeric purity.
Synthetic Strategies
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Chiral Resolution of Racemates : This classical approach involves synthesizing the racemic mixture of 3-amino-2-methylpropanoic acid and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.[5] Alternatively, chromatographic methods using chiral stationary phases (CSPs) can be employed for efficient separation.[6][7]
-
Asymmetric Synthesis : Building the molecule from achiral precursors using chiral catalysts or auxiliaries allows for the direct formation of the desired (R)-enantiomer. This approach is often more efficient than resolution, avoiding the loss of 50% of the material.
-
Enzymatic and Biocatalytic Synthesis : Leveraging the high stereospecificity of enzymes offers a green and highly efficient route. A notable method involves using the dihydropyrimidinase enzyme from microorganisms like Pseudomonas aeruginosa.[1] This enzyme can selectively act on a racemic substrate, enabling the production of the enantiopure (R)-amino acid with high yield.[1] The synthesis starts from dihydrothymine, which undergoes racemization, followed by a stereospecific enzymatic hydrolysis and a final diazotization reaction to yield the target molecule.[1]
General Synthesis Workflow: Enzymatic Approach
The following diagram illustrates a generalized workflow for the enzymatic synthesis of (R)-3-Amino-2-methylpropanoic acid, highlighting the key transformations.
Caption: Enzymatic synthesis of (R)-3-Amino-2-methylpropanoic acid.
Part 3: Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for the pure (R)-enantiomer are not widely published, we can predict the characteristic signals based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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-CH₃ (C2-methyl) : A doublet around 1.1-1.3 ppm, split by the adjacent methine proton.
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-CH (C2) : A multiplet (likely a sextet or more complex) around 2.4-2.7 ppm, coupled to both the methyl and methylene protons.
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-CH₂ (C3) : Two diastereotopic protons that will appear as a complex multiplet (or two separate multiplets) around 2.9-3.3 ppm, coupled to the C2 proton.
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-NH₂ : A broad singlet, whose chemical shift is highly dependent on solvent and concentration, typically between 2-5 ppm. In D₂O, this peak will exchange and disappear.
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-COOH : A very broad singlet at the downfield end of the spectrum (>10 ppm), which will also exchange in D₂O.
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-
¹³C NMR : The carbon spectrum should display four distinct signals.
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-CH₃ : An upfield signal around 15-20 ppm.
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-CH₂ : A signal around 40-45 ppm.
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-CH : A signal around 45-50 ppm.
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-C=O : The carboxyl carbon will be the most downfield signal, typically >175 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
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O-H stretch (Carboxylic acid) : A very broad absorption band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[8]
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N-H stretch (Amine) : A moderate absorption in the 3300-3500 cm⁻¹ region. As a primary amine, two bands may be visible due to symmetric and asymmetric stretching.
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C-H stretch (Alkyl) : Sharp absorptions just below 3000 cm⁻¹.
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C=O stretch (Carboxylic acid) : A strong, sharp absorption band around 1700-1725 cm⁻¹.
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N-H bend (Amine) : A moderate absorption around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecule will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (103.12). Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and side-chain cleavages. A prominent fragment would be expected at m/z 58, corresponding to the loss of the carboxyl group.
Part 4: Biological Significance and Therapeutic Applications
The most exciting aspect of (R)-3-Amino-2-methylpropanoic acid is its identity as β-aminoisobutyric acid (BAIBA), a myokine released from skeletal muscle during exercise. This discovery has opened new avenues for understanding the molecular benefits of physical activity.
BAIBA: The "Exercise-in-a-Pill" Candidate
BAIBA is a catabolite of the amino acid valine and the pyrimidine base thymine.[9] Its production increases during physical exertion, and it acts as a signaling molecule, communicating between muscle, fat, and other tissues to regulate metabolism.[9]
Key Biological Activities:
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Induction of White Fat "Browning" : BAIBA stimulates white adipose tissue (WAT) to adopt characteristics of brown adipose tissue (BAT), a process known as "browning" or "beiging". This involves increasing the expression of thermogenic genes like UCP1, leading to enhanced energy expenditure.
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Enhanced Fatty Acid Oxidation : In the liver and skeletal muscle, BAIBA promotes the burning of fats for energy by upregulating genes involved in β-oxidation.
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Improved Glucose Homeostasis : By enhancing insulin sensitivity and glucose uptake in tissues, BAIBA helps to regulate blood sugar levels.
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Anti-inflammatory and Antioxidant Effects : BAIBA has been shown to suppress inflammatory pathways and protect cells from oxidative stress.
Mechanism of Action: The AMPK/PPARδ Pathway
A primary mechanism through which BAIBA exerts its beneficial metabolic effects is the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ) signaling pathway.[10]
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AMPK Activation : As a cellular energy sensor, AMPK activation by BAIBA initiates a cascade that shifts metabolism from energy storage to energy consumption.
-
PPARδ Expression : Activated AMPK leads to increased expression of PPARδ, a key transcription factor that regulates genes involved in fatty acid oxidation.
The following diagram illustrates this signaling cascade in skeletal muscle.
Caption: BAIBA signaling via the AMPK/PPARδ pathway in muscle.
Part 5: Experimental Protocol: In Vitro Adipocyte Browning Assay
To assess the bioactivity of (R)-3-Amino-2-methylpropanoic acid (BAIBA), a common in vitro experiment is to treat cultured adipocytes and measure the induction of browning markers. The 3T3-L1 cell line is a robust and widely used model for this purpose.
Protocol: BAIBA Treatment of 3T3-L1 Adipocytes
Objective: To determine if BAIBA induces the expression of brown adipocyte-specific genes in differentiated 3T3-L1 white adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
Maintenance Medium (DMEM, 10% FBS, 10 µg/mL Insulin)
-
(R)-3-Amino-2-methylpropanoic acid (BAIBA) stock solution
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., Ucp1, Cidea, Ppargc1a) and a housekeeping gene (e.g., Actb).
Methodology:
-
Cell Culture & Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluence (Day 0), replace the medium with Differentiation Medium.
-
On Day 2, replace with Maintenance Medium.
-
On Day 4, and every two days thereafter, replace with fresh Maintenance Medium until cells are fully differentiated (typically Day 8-10), characterized by the accumulation of lipid droplets.
-
-
BAIBA Treatment:
-
On Day 8 of differentiation, replace the medium with fresh Maintenance Medium containing either vehicle (e.g., water or PBS) or different concentrations of BAIBA (e.g., 10 µM, 50 µM, 100 µM).
-
Incubate cells for the desired treatment period (e.g., 24-48 hours).
-
-
Endpoint Analysis (qRT-PCR):
-
After treatment, wash cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for browning marker genes.
-
Analyze the relative gene expression data using the ΔΔCt method, normalizing to the housekeeping gene and comparing BAIBA-treated samples to vehicle-treated controls.
-
Experimental Workflow Diagram
Caption: Workflow for assessing BAIBA's effect on adipocyte browning.
Conclusion and Future Perspectives
(R)-3-Amino-2-methylpropanoic acid is a molecule that bridges the gap between fundamental organic chemistry and cutting-edge metabolic research. Its value as a chiral synthon is well-established, providing a gateway to complex pharmaceutical agents where stereochemistry is paramount. More recently, its identification as the exercise-induced myokine BAIBA has illuminated a novel signaling pathway with profound implications for metabolic health. The ability of BAIBA to induce fat browning, enhance fatty acid oxidation, and improve insulin sensitivity positions it as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes.
Future research will undoubtedly focus on elucidating the full spectrum of its biological targets, refining its synthetic routes for large-scale production, and developing analogs with enhanced potency and pharmacokinetic profiles. The journey of (R)-3-Amino-2-methylpropanoic acid from a simple chiral molecule to a key metabolic regulator underscores the immense potential that lies in exploring the interface of chemistry and biology.
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Jung, T. W., Hwang, H. J., Hong, H. C., Yoo, H. J., Baik, S. H., & Choi, K. M. (2015). BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPAR delta-dependent pathway in mice. Diabetologia, 58(9), 2096–2105. [Link]
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